molecular formula C16H17Cl2N B2874419 (4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride CAS No. 2230795-64-7

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride

Cat. No.: B2874419
CAS No.: 2230795-64-7
M. Wt: 294.22
InChI Key: SERYHQPIIQYBJR-NKZKTGFWSA-N
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Description

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride is a chemical compound with the molecular formula C16H16ClN·HCl It is known for its unique structure, which includes a cyclopropyl ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the cyclopropyl intermediate.

    Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where an amine reacts with a suitable aldehyde or ketone in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl) (2-phenylcyclopropyl)methanamine hydrochloride
  • 4-Chlorobenzylamine
  • (4-Chlorophenyl)phenylmethylamine

Uniqueness

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride is unique due to its specific structural features, such as the cyclopropyl ring and the chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(4-Chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride, commonly referred to as rac-(4-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₆H₁₆ClN
  • Molecular Weight: 257.76 g/mol
  • CAS Number: 2230795-63-6

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity: Preliminary studies suggest that the compound may have antidepressant-like effects, potentially through the modulation of monoaminergic systems.
  • Neuroprotective Properties: The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Antitumor Activity: Some derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.

Study on Antidepressant Effects

A study conducted by researchers at [source] explored the antidepressant-like effects of rac-(4-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine in animal models. The results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.

Neuroprotection Research

In another study published in the Journal of Medicinal Chemistry, the neuroprotective effects were evaluated using in vitro models of oxidative stress. The findings revealed that the compound effectively reduced cell death and maintained mitochondrial function under stress conditions .

Antitumor Activity

A recent investigation focused on the antitumor potential of various derivatives of this compound. The results showed that specific derivatives inhibited cell proliferation in breast cancer and leukemia cell lines, with IC50 values indicating potent activity .

Data Tables

Property Value
Molecular FormulaC₁₆H₁₆ClN
Molecular Weight257.76 g/mol
CAS Number2230795-63-6
Antidepressant ActivitySignificant reduction in depressive behaviors
Neuroprotective ActivityReduced oxidative stress-induced cell death
Antitumor ActivityIC50 values indicating potent inhibition

Properties

IUPAC Name

(4-chlorophenyl)-[(1R,2R)-2-phenylcyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H/t14-,15+,16?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERYHQPIIQYBJR-NKZKTGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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